molecular formula C12H20ClNO B1460545 1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride CAS No. 2203940-81-0

1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride

Cat. No.: B1460545
CAS No.: 2203940-81-0
M. Wt: 229.74 g/mol
InChI Key: PSUIMXBAZIWSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride is a chemical compound with a unique structure that includes an isopropoxy group and a methyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Properties

IUPAC Name

1-(2-methyl-4-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-8(2)14-11-5-6-12(10(4)13)9(3)7-11;/h5-8,10H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUIMXBAZIWSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of toxic reagents and the generation of waste. The described method achieves a purity of over 99% and a total yield of more than 79%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce different alkyl or aryl groups .

Scientific Research Applications

1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride
  • N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride
  • N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one hydrochloride
  • N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride

Uniqueness

1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride is unique due to its specific structural features, such as the isopropoxy and methyl groups on the phenyl ring. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Biological Activity

1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. Understanding its effects on various biological systems can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an isopropoxy group and a methyl group, linked to an ethylamine moiety. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in cellular signaling. The presence of the isopropoxy group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that it may act as a serotonin reuptake inhibitor, potentially aiding in the treatment of depression.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory disorders.
  • Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantInhibition of serotonin reuptake
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antidepressant Activity : A study evaluated the efficacy of this compound in animal models of depression. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
  • Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased cell death and improved cell viability, suggesting neuroprotective properties.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of related compounds. Modifications to the phenyl ring or amine substituents have been explored to enhance potency and selectivity for specific receptors. For instance, derivatives with varying alkyl chain lengths exhibited differing affinities for serotonin receptors, indicating that slight structural changes can significantly impact biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Isopropoxy-2-methyl-phenyl)-ethylamine hydrochloride
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